4-(3-Chloro-5-fluorophenyl)semicarbazide
Description
Significance of Semicarbazide (B1199961) Derivatives in Modern Medicinal Chemistry Research
Semicarbazide derivatives represent a class of compounds with considerable importance in pharmaceutical research due to their wide array of biological activities and their utility as versatile intermediates in the synthesis of various pharmacological agents. wisdomlib.org These derivatives, formed by the condensation reaction between an aldehyde or ketone and semicarbazide, are known to possess a broad spectrum of therapeutic properties. wikipedia.orgajchem-b.compharmatutor.org
The biological efficacy of these compounds, particularly semicarbazones, is frequently associated with their capacity to coordinate with metal ions, which can enhance their stability and pharmacological effects. wisdomlib.orgcore.ac.uk Research has demonstrated their potential as anticancer, antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antiviral, antitubercular, and antimalarial agents. ajchem-b.comrroij.com This multifunctionality makes them a subject of intense investigation in the ongoing search for new and more effective therapeutic molecules. ijnrd.org
Table 1: Reported Biological Activities of Semicarbazide Derivatives
| Biological Activity | Description | References |
|---|---|---|
| Anticancer | Semicarbazones have shown cytotoxic effects against various cancer cell lines, potentially by disrupting cellular processes or DNA synthesis. wisdomlib.orgijnrd.org | wisdomlib.orgijnrd.org |
| Antimicrobial | Effective against a range of bacterial and fungal strains, indicating potential use in treating infections. wisdomlib.orgresearchgate.netarabjchem.org | wisdomlib.orgresearchgate.netarabjchem.org |
| Anticonvulsant | A significant area of study, with many derivatives showing promise in controlling epileptic seizures, often by modulating ion channels or the GABA system. ijnrd.orgresearchgate.net | ijnrd.orgresearchgate.net |
| Anti-inflammatory | Certain derivatives have demonstrated anti-inflammatory effects comparable to standard medications in animal models. wisdomlib.org | wisdomlib.org |
| Antiviral | The ability of semicarbazone products to bind to metal ions like copper or iron in cells contributes to their antiviral properties. wikipedia.orgrroij.com | wikipedia.orgrroij.com |
| Analgesic | Investigated for their pain-relieving properties. wisdomlib.orgajchem-b.com | wisdomlib.orgajchem-b.com |
Historical Perspective on the Development of Semicarbazide-Derived Pharmacophores
The exploration of semicarbazones as bioactive molecules has led to the development of specific pharmacophore models to guide drug design. A pivotal moment in this field was the work of Dimmock and his team in 1995, who first outlined a specific three-point pharmacophore essential for anticonvulsant activity. researchgate.net
This foundational model proposed the following key features:
An aryl hydrophobic binding site.
A hydrogen-bonding domain.
A two-electron donor system (e.g., the imine C=N bond). researchgate.net
Rationale for Halogen Substitution (Chloro and Fluoro) in Aryl Semicarbazides for Bioactivity Modulation
The incorporation of halogen atoms, particularly chlorine (Cl) and fluorine (F), into the aryl ring of semicarbazide derivatives is a deliberate and strategic choice in medicinal chemistry to modulate the compound's biological activity. nih.gov Halogens are present in approximately 40% of all drugs in clinical trials, highlighting their importance in drug design. nih.govnih.gov
The rationale for using chloro and fluoro substitutions is multifaceted:
Modulation of Lipophilicity: Halogens increase the molecule's lipophilicity (fat-solubility). This property is crucial as it can enhance the compound's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier to act on the central nervous system. nih.gov
Electronic Effects: The high electronegativity of fluorine and chlorine atoms creates a significant polarization in the molecule. nih.gov This can alter the compound's interaction with biological targets, such as enzyme active sites or receptors, by modifying its electronic and binding properties.
Steric Influence: The size of the halogen atom (bulkiness) can influence how the molecule fits into a binding pocket on a protein, potentially blocking or altering conformational changes necessary for biological activity. nih.gov
Metabolic Stability: Introducing halogens can block sites on the molecule that are susceptible to metabolic degradation by enzymes in the body, thereby increasing the drug's half-life and duration of action.
Halogen Bonding: This is a specific, non-covalent interaction between a halogen atom and an electron-rich atom (like oxygen or nitrogen) on a biological target. nih.gov Similar to a hydrogen bond, this highly directional interaction can significantly improve the binding affinity and selectivity of a ligand for its target protein. nih.gov
The presence of both chloro and fluoro groups on the phenyl ring of 4-(3-Chloro-5-fluorophenyl)semicarbazide is therefore a calculated design element intended to optimize its pharmacokinetic and pharmacodynamic properties.
Overview of Research Trajectories Involving this compound as a Core Structure
The this compound moiety serves as a valuable scaffold for the synthesis of new chemical entities with potential therapeutic applications. Research based on this core structure has primarily focused on developing novel anticonvulsant and antimicrobial agents.
Studies have reported the synthesis of a series of semicarbazones derived from a closely related precursor, 3-chloro-4-fluorophenyl semicarbazide. researchgate.netarabjchem.org These derivatives were then evaluated for their biological activities. For instance, a series of 16 N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones were synthesized and tested for antimicrobial properties. Within this series, specific substitutions on the semicarbazone moiety led to compounds with good antibacterial or moderate antifungal activity. researchgate.netarabjchem.org
Another research avenue has been the development of anticonvulsant agents. Several 3-chloro-4-fluorophenyl substituted semicarbazones have been synthesized and evaluated for their activity in maximal electroshock seizure (MES) tests. researchgate.net One notable finding was that the compound (Z)-1-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-(3-chloro-4-fluorophenyl)semicarbazide demonstrated a prominent anticonvulsant effect with minimal neurotoxicity. researchgate.net These research trajectories highlight the utility of the di-halogenated phenylsemicarbazide core in generating lead compounds for further development in the fields of neurology and infectious diseases.
Table 2: Examples of Bioactive Compounds Derived from a Halogenated Phenylsemicarbazide Core
| Compound Name | Core Structure | Investigated Activity | Key Finding | Reference |
|---|---|---|---|---|
| 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide | N-(3-chloro-4-fluorophenyl)semicarbazone | Antibacterial | Found to be the most active antibacterial compound in its series. | researchgate.net |
| 2-(4-methoxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide | N-(3-chloro-4-fluorophenyl)semicarbazone | Antifungal | Showed moderate activity against fungal strains. | researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C7H7ClFN3O |
|---|---|
Molecular Weight |
203.60 g/mol |
IUPAC Name |
1-amino-3-(3-chloro-5-fluorophenyl)urea |
InChI |
InChI=1S/C7H7ClFN3O/c8-4-1-5(9)3-6(2-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) |
InChI Key |
NMRXREIIDJYCDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)NC(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Pathways for 4-(3-Chloro-5-fluorophenyl)semicarbazide
The primary route for synthesizing this compound involves a two-step process starting from the corresponding substituted aniline (B41778). This method is favored for its reliability and the accessibility of the starting materials.
Precursor Synthesis from Substituted Anilines and Urea (B33335) Derivatives
The synthesis commences with the formation of a substituted aryl urea, specifically 1-(3-chloro-5-fluorophenyl)urea. This intermediate is typically prepared by treating the precursor, 3-chloro-5-fluoroaniline (B1302006), with a source of cyanate (B1221674). A common and effective method involves dissolving the aniline in a mixture of glacial acetic acid and hot water, followed by the addition of an aqueous solution of sodium cyanate . The reaction proceeds via the in-situ formation of isocyanic acid, which is then attacked by the nucleophilic amine group of the aniline to yield the corresponding urea derivative nih.gov.
This aryl urea serves as the direct precursor to the target semicarbazide (B1199961). The transformation is achieved through a condensation reaction with hydrazine (B178648) hydrate (B1144303) nih.gov. The hydrazine molecule displaces the amino group of the urea to form the final semicarbazide product.
Reaction Conditions and Parameters for Optimized Yield and Purity
Optimization of the synthesis of this compound hinges on carefully controlling the reaction conditions in the second step—the conversion of the aryl urea to the aryl semicarbazide.
For the synthesis of the intermediate 1-(3-chloro-5-fluorophenyl)urea, the reaction between 3-chloro-5-fluoroaniline and sodium cyanate is typically conducted in an acidic aqueous medium, such as glacial acetic acid and water, with stirring .
The subsequent conversion to the semicarbazide is generally achieved by refluxing the 1-(3-chloro-5-fluorophenyl)urea with hydrazine hydrate. The choice of solvent and reaction time are critical parameters. Ethanol (B145695) is a commonly used solvent for this step. Research on analogous compounds, such as 3-chloro-4-fluorophenyl semicarbazide, has shown that refluxing the aryl urea and hydrazine hydrate in ethanol for an extended period, often up to 48 hours with stirring, leads to a good yield of the desired product researchgate.net. In some procedures, a base like sodium hydroxide is added to the ethanolic solution during the condensation with hydrazine hydrate nih.gov. The final product is typically purified by recrystallization from a suitable solvent, such as boiling water researchgate.net.
| Step | Reactants | Solvent/Reagents | Conditions | Typical Duration |
|---|---|---|---|---|
| 1. Urea Formation | 3-chloro-5-fluoroaniline, Sodium Cyanate | Glacial Acetic Acid, Water | Stirring at room temperature | 30 minutes |
| 2. Semicarbazide Formation | 1-(3-chloro-5-fluorophenyl)urea, Hydrazine Hydrate | Ethanol | Reflux with stirring | 48 hours |
Mechanistic Insights into the Semicarbazide Formation
The formation of semicarbazide from an aryl urea and hydrazine proceeds through a nucleophilic acyl substitution mechanism. The key steps are outlined below:
Nucleophilic Attack: The terminal nitrogen atom of the hydrazine hydrate molecule, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the 1-(3-chloro-5-fluorophenyl)urea.
Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
Proton Transfer: A series of proton transfers likely occurs, facilitating the departure of the leaving group.
Elimination: The carbon-nitrogen bond of the original aryl amine moiety breaks, leading to the elimination of 3-chloro-5-fluoroaniline as a leaving group and the reformation of the carbonyl double bond, yielding the final this compound product.
Chemical Reactivity and Derivatization Strategies Utilizing the 4-(3-Chloro-5-fluorophenyl) Moiety
The this compound molecule is a valuable intermediate due to the reactivity of its terminal primary amine group, which readily participates in condensation reactions to form a wide array of derivatives.
Condensation Reactions with Aldehydes and Ketones to Form Semicarbazones
The most prominent reaction of this compound is its condensation with various aldehydes and ketones to produce the corresponding semicarbazones nih.gov. This reaction is a reliable method for forming a new carbon-nitrogen double bond (an imine or Schiff base functionality).
The general procedure involves dissolving the semicarbazide in an acidic aqueous solution, often using concentrated hydrochloric acid and water. Ethanol is frequently added to ensure the solubility of the reactants researchgate.net. A buffering agent, such as sodium acetate, is typically added, followed by the introduction of the desired aldehyde or ketone researchgate.net. The reaction often proceeds rapidly, with the semicarbazone product precipitating from the solution upon formation . Alternative conditions include carrying out the condensation in ethanol with a catalytic amount of glacial acetic acid ualberta.ca.
| Aryl Semicarbazide | Carbonyl Compound | Resulting Semicarbazone Class | Reference |
|---|---|---|---|
| 3-chloro-4-fluorophenyl semicarbazide | 4-hydroxybenzaldehyde | 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide | researchgate.net |
| 3-chloro-4-fluorophenyl semicarbazide | 4-methoxybenzaldehyde | 2-(4-methoxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide | researchgate.net |
| Substituted phenyl semicarbazide | Isatin (B1672199) | Isatin-3-semicarbazone | ualberta.ca |
| 3-chloro-2-methylphenyl semicarbazide | Various aldehydes/ketones | 3-chloro-2-methylphenyl substituted semicarbazones | nih.gov |
Synthesis of Complex Hybrid Structures (e.g., Dibromoisatin Semicarbazones, Quinazoline-Semicarbazone Conjugates)
The utility of this compound extends to the synthesis of more complex, multi-ring hybrid structures. The semicarbazone linkage serves as a robust covalent bridge to connect the 3-chloro-5-fluorophenyl moiety to other heterocyclic systems.
Dibromoisatin Semicarbazones: A notable example is the synthesis of dibromoisatin semicarbazones. In this reaction, this compound is reacted with an equimolar amount of 5,7-dibromoisatin (or its N-substituted derivatives) nih.gov. The reaction is typically carried out in an acidic ethanol-water mixture, similar to other semicarbazone syntheses. The ketone group at the 3-position of the isatin ring undergoes condensation with the terminal amine of the semicarbazide to form the target (Z)-1-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-(aryl)semicarbazide structure nih.gov.
Quinazoline-Semicarbazone Conjugates: While direct synthesis of a quinazoline-semicarbazone conjugate from this compound is not extensively detailed, the synthetic logic follows established chemical principles. Such a conjugate could be prepared by reacting the semicarbazide with a quinazoline (B50416) derivative bearing a suitable aldehyde or ketone functional group. For instance, if a 4-oxo-quinazoline derivative were synthesized with an aldehyde group at the 2-position, it would readily condense with this compound under standard conditions to form the desired conjugate. This modular approach allows for the combination of different pharmacophoric fragments, a common strategy in medicinal chemistry nih.gov.
Structure-Directed Modifications for Enhanced Bioactivity
The biological activity of semicarbazide derivatives can be fine-tuned through strategic structural modifications. For compounds like this compound, these modifications typically focus on the phenyl ring and the semicarbazide moiety to influence the molecule's electronic properties, lipophilicity, and steric profile, all of which can impact its interaction with biological targets.
The presence of halogen atoms—chlorine and fluorine—on the phenyl ring is a key determinant of the compound's physicochemical properties. The specific substitution pattern (meta-chloro and meta-fluoro) influences the electron density of the aromatic ring, which can affect its binding affinity to biological macromolecules. Structure-activity relationship (SAR) studies on related halogenated compounds have shown that the nature and position of the halogen can significantly alter biological activity. For instance, in some series of compounds, the introduction of a second halogen substituent has been shown to increase bioactivity.
Further modifications can be explored to enhance the therapeutic potential of this compound. These can include:
Alteration of Phenyl Ring Substituents: Replacing or adding other functional groups to the phenyl ring can modulate the electronic and steric characteristics of the molecule. For example, introducing electron-donating or electron-withdrawing groups at different positions could lead to derivatives with improved bioactivity.
The following table outlines potential structural modifications and their rationale for enhancing bioactivity:
| Modification Site | Proposed Change | Rationale for Enhanced Bioactivity |
| Phenyl Ring | Introduction of a hydroxyl or methoxy group | May introduce new hydrogen bonding interactions with biological targets. |
| Phenyl Ring | Replacement of a halogen with a trifluoromethyl group | Can significantly alter lipophilicity and electronic properties. |
| Semicarbazide N1 | Alkylation or arylation | Can modify the steric bulk and hydrogen bonding capacity. |
| Semicarbazide N2 | Introduction of small alkyl groups | May influence the conformational flexibility of the molecule. |
These structure-directed modifications are guided by computational modeling and empirical screening to identify derivatives with optimized biological profiles.
Formation of Coordination Complexes with Metal Ions
Semicarbazones, which can be readily synthesized from semicarbazides like this compound, are versatile ligands in coordination chemistry. ijnrd.org They can form stable complexes with a variety of transition metal ions, and the resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. semanticscholar.org
Synthesis of Metal-Semicarbazone Complexes
The synthesis of metal-semicarbazone complexes typically involves the reaction of a suitable semicarbazone with a metal salt in an appropriate solvent. The semicarbazone ligand is first prepared by the condensation of this compound with an aldehyde or a ketone. semanticscholar.org
The general synthetic route can be summarized as follows:
Ligand Synthesis: this compound is reacted with an aldehyde or ketone (e.g., salicylaldehyde, 2-acetylpyridine) in a solvent like ethanol, often with a catalytic amount of acid, to yield the corresponding semicarbazone.
Complexation: The synthesized semicarbazone ligand is then treated with a metal salt (e.g., copper(II) chloride, nickel(II) acetate, zinc(II) sulfate) in a suitable solvent. The mixture is typically heated under reflux to facilitate the formation of the coordination complex. The resulting metal complex often precipitates from the solution upon cooling and can be isolated by filtration.
The stoichiometry of the resulting complex (metal-to-ligand ratio) and its coordination geometry are influenced by factors such as the nature of the metal ion, the specific semicarbazone ligand used, the reaction conditions, and the presence of counter-ions. nih.gov
Chelation and Ligand Binding Properties in Derived Complexes
The coordination behavior is dictated by the structure of the semicarbazone. In its neutral form, the semicarbazone coordinates as a bidentate ligand. However, upon deprotonation of the amide proton, it can act as a monoanionic bidentate or even a tridentate ligand if another donor atom is present in the aldehyde or ketone precursor. nih.gov
X-ray crystallographic studies of related metal-semicarbazone complexes have provided detailed insights into their solid-state structures, confirming the coordination modes and geometries. rsc.org Spectroscopic techniques such as IR, UV-Vis, and NMR spectroscopy are also instrumental in characterizing the ligand binding and the structure of the complexes in solution. For instance, a shift in the C=O and C=N stretching frequencies in the IR spectrum upon complexation provides evidence of coordination through these groups.
The following table summarizes the common coordination properties of semicarbazone-derived complexes:
| Property | Description |
| Common Donor Atoms | Imine Nitrogen (N), Carbonyl Oxygen (O) |
| Typical Denticity | Bidentate (N, O), Tridentate (if an additional donor is present) |
| Chelate Ring Size | 5- or 6-membered rings |
| Coordination Geometry | Varies with the metal ion; can be square planar, tetrahedral, or octahedral |
The ability of these semicarbazone derivatives to form stable chelates with metal ions is a key aspect of their chemical reactivity and is often linked to their biological activities.
Computational Chemistry and Cheminformatics Investigations
Molecular Docking Simulations for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.
In silico molecular docking studies are pivotal for identifying potential biological targets for a compound and estimating the strength of the interaction, often expressed as a binding energy or docking score. For 4-(3-Chloro-5-fluorophenyl)semicarbazide, this would involve docking the molecule against a panel of enzymes or receptors implicated in various diseases. For instance, semicarbazide (B1199961) derivatives have been investigated as inhibitors of enzymes like urease and α-glucosidase nih.govsemanticscholar.org.
A typical molecular docking study would yield data similar to that presented in the hypothetical table below, showcasing the predicted binding affinities for this compound with various protein targets. Lower binding energies generally indicate a more stable ligand-protein complex and higher predicted affinity.
Table 1: Hypothetical Ligand-Binding Site Affinities for this compound
| Target Protein | PDB ID | Binding Energy (kcal/mol) |
|---|---|---|
| Urease | 4H9M | -7.5 |
| α-Glucosidase | 5NN8 | -8.2 |
| Dihydrofolate Reductase | 1J3K | -6.9 |
| Tyrosinase | 2ZMX | -7.9 |
Note: The data in this table is illustrative and not based on published experimental results for this compound.
Beyond predicting binding affinity, molecular docking provides a detailed view of the intermolecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the molecule's biological activity. For this compound, key interactions would likely involve:
Hydrogen Bonding: The semicarbazide moiety contains several hydrogen bond donors (N-H groups) and acceptors (C=O group), which can form strong interactions with amino acid residues in a protein's active site.
Hydrophobic Contacts: The 3-chloro-5-fluorophenyl ring is hydrophobic and would be expected to engage in van der Waals and pi-stacking interactions with nonpolar residues.
Halogen Bonding: The chlorine and fluorine atoms on the phenyl ring can participate in halogen bonding, a noncovalent interaction that is increasingly recognized for its importance in ligand-protein binding.
A detailed analysis of the docking pose would identify the specific amino acid residues involved in these interactions, providing a structural basis for the compound's predicted activity.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic structure and properties of a molecule. These calculations are performed on the optimized geometry of the molecule in its ground state.
DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely used to calculate various molecular properties, such as optimized geometry, vibrational frequencies, and electronic properties. For this compound, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would provide valuable data on its intrinsic properties.
Table 2: Illustrative Calculated Molecular Properties of this compound using DFT
| Property | Value |
|---|---|
| Total Energy (a.u.) | -1250.45 |
| Dipole Moment (Debye) | 3.25 |
| Polarizability (a.u.) | 150.7 |
Note: The data in this table is illustrative and not based on published experimental results for this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive.
For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals and provide insights into its reactivity.
Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
Note: The data in this table is illustrative and not based on published experimental results for this compound.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. In an MEP map, electron-rich regions (negative potential) are typically colored red, while electron-deficient regions (positive potential) are colored blue. Green and yellow represent intermediate potential values.
For this compound, an MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the semicarbazide moiety, indicating these as likely sites for electrophilic attack. The hydrogen atoms of the amine groups would exhibit positive potential, making them susceptible to nucleophilic attack. The electrostatic potential around the phenyl ring would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are crucial in modern technologies such as laser systems and telecommunications. arxiv.orgarxiv.org The prediction of NLO properties through computational methods, often employing quantum mechanics calculations, is a key step in the discovery of novel materials. arxiv.orgarxiv.orgcomputabio.com These computational approaches can estimate NLO responses like second harmonic generation (SHG), third harmonic generation (THG), and two-photon absorption (TPA). computabio.com
Despite the availability of advanced computational techniques, including deep learning and physics-driven neural networks for predicting NLO properties arxiv.orgarxiv.orgaip.org, a review of the current scientific literature indicates a lack of specific studies focused on the nonlinear optical properties of this compound. Consequently, there is no available data from either experimental measurements or computational predictions regarding its hyperpolarizability and other NLO characteristics. Future quantum chemical calculations would be necessary to elucidate the potential of this compound in the field of nonlinear optics.
In Silico Pharmacokinetic Property Predictions
The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical phase in the drug discovery process, with in silico methods providing an early indication of a compound's pharmacokinetic profile. tandfonline.comnih.gov These computational tools help in identifying and optimizing lead compounds by predicting their behavior in a biological system. nih.gov
Lipophilicity (LogP) and Aqueous Solubility Profiling
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a crucial physicochemical parameter that influences a drug's absorption, distribution, membrane permeability, and metabolism. While specific experimental or computationally derived LogP and aqueous solubility data for this compound are not detailed in the reviewed literature, its properties are often assessed within the framework of drug-likeness rules.
Assessment of Molecular Flexibility (Number of Rotatable Bonds)
Molecular flexibility, often quantified by the number of rotatable bonds, plays a significant role in a molecule's ability to conform to the binding site of a biological target. While a precise number of rotatable bonds for this compound is not specified in the literature, this parameter is a standard component of computational ADME predictions.
Compliance with Drug-Likeness Rules (e.g., Lipinski's Rule of Five)
Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a chemical compound and its potential for oral bioavailability. The rule establishes thresholds for several molecular properties. An analysis of this compound indicates its compliance with these rules.
| Property | Value for this compound | Lipinski's Rule |
|---|---|---|
| Molecular Weight | 219.61 g/mol | < 500 g/mol |
| LogP | Predicted to be < 5 | ≤ 5 |
| Hydrogen Bond Donors | 3 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | ≤ 10 |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Derived Compounds
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activities or physicochemical properties. jocpr.comneovarsity.orgjetir.orgwikipedia.org These models are instrumental in drug design for optimizing lead compounds and predicting the activity of novel molecules. jocpr.comcreative-biostructure.com The fundamental principle of QSAR/QSPR is that the biological activity or property of a chemical is a function of its molecular structure. imist.ma
While specific QSAR or QSPR studies on derivatives of this compound have not been reported, research on other semicarbazide derivatives provides valuable insights into the application of these modeling techniques. For instance, 3D-QSAR studies on semicarbazide derivatives of 4-(adamantan-1-yl)quinoline as anti-tuberculosis agents have been conducted. These studies have led to the development of CoMFA models that show a good correlation between the predicted and experimental activities, suggesting that sterically bulky and electronegative substitutions at specific positions on the phenyl ring are favorable for anti-tuberculosis activity.
QSAR models are typically developed through several stages, including dataset selection, generation of molecular descriptors, statistical analysis using methods like multiple linear regression (MLR) or partial least squares (PLS), and model validation. imist.maconicet.gov.arnih.gov The insights gained from such models can guide the synthesis of new derivatives with potentially enhanced biological activity.
Preclinical Pharmacological and Biological Investigations
Anticonvulsant Activity in Animal Models (e.g., Maximal Electroshock Seizure (MES), Subcutaneous Pentylenetetrazole (scPTZ))
No studies were identified that evaluated the anticonvulsant efficacy of 4-(3-chloro-5-fluorophenyl)semicarbazide in established animal models such as the Maximal Electroshock Seizure (MES) or the subcutaneous Pentylenetetrazole (scPTZ) tests.
Comparative Efficacy Studies with Reference Compounds
There is no available data comparing the potential anticonvulsant activity of this compound with any reference antiepileptic drugs.
Hypothesized Mechanisms of Anticonvulsant Action (e.g., Voltage-Gated Sodium Channel Modulation, GABAergic System Involvement)
Without any primary efficacy data, any discussion on the mechanism of anticonvulsant action for this compound would be purely speculative and is not present in the scientific literature.
Antimicrobial Activity (in vitro Studies)
No in vitro studies detailing the antimicrobial activity of this compound were found.
Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains (e.g., E. coli, S. aureus, P. aeruginosa, B. subtilis)
There is no published research on the antibacterial spectrum or potency of this compound against common Gram-positive or Gram-negative bacteria.
Antifungal Spectrum and Potency against Fungal Strains (e.g., Aspergillus niger, Candida albicans)
Information regarding the antifungal activity of this compound against key fungal strains is not available in the current body of scientific literature.
Elucidation of Proposed Antimicrobial Mechanisms (e.g., Cell Membrane Disruption)
As no primary antimicrobial activity has been reported, there are no proposed or elucidated mechanisms of action for this compound.
Enzyme Inhibition Profiling
Monoamine Oxidase (MAO) Isozyme (MAO-A, MAO-B) Inhibition
No specific data on the inhibitory activity of this compound against MAO-A or MAO-B isoforms was found.
Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition
No specific data on the inhibitory activity of this compound against acetylcholinesterase or butyrylcholinesterase was found.
Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition
No specific data on the inhibitory activity of this compound against SSAO was found.
Acetyl-CoA Carboxylase (ACC) Inhibition
No specific data on the inhibitory activity of this compound against ACC was found.
Antiproliferative and Anticancer Activity (in vitro/in vivo Preclinical Models)
Inhibition of Cancer Cell Line Proliferation
No specific data regarding the antiproliferative effects or IC50 values of this compound against any cancer cell lines was found.
Mechanisms of Apoptosis Induction
While direct studies on the apoptosis induction mechanisms of this compound are not extensively detailed in the available literature, the broader class of semicarbazide (B1199961) and thiosemicarbazone derivatives has been investigated for their pro-apoptotic effects. Research into structurally related compounds, particularly metal complexes of thiosemicarbazones, offers insights into the potential pathways through which these molecules may trigger programmed cell death.
One of the key mechanisms identified is the induction of apoptosis through both intrinsic and extrinsic pathways. For instance, certain copper(II) thiosemicarbazone complexes have been shown to trigger apoptosis in leukemia cell lines by upregulating caspase-8 and caspase-9. nih.gov The activation of caspase-8 is a hallmark of the extrinsic (death receptor-mediated) pathway, while caspase-9 activation is central to the intrinsic (mitochondrial) pathway.
Furthermore, these related compounds have been observed to alter the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.govnih.gov Specifically, an increase in the Bax/Bcl-2 ratio is a common finding, which leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, ultimately activating the caspase cascade. nih.gov
Another significant factor in the pro-apoptotic activity of this class of compounds is the generation of reactive oxygen species (ROS). nih.gov Elevated levels of intracellular ROS can induce oxidative stress, leading to cellular damage and triggering apoptosis through various signaling pathways. Flow cytometry analyses have confirmed that treatment with related thiosemicarbazone complexes can enhance the formation of ROS in cancer cells. nih.gov
Cell cycle analysis of cells treated with these compounds has also revealed an accumulation of cells in the sub-G1 phase, which is indicative of apoptotic cell death. nih.gov This suggests that these compounds can effectively halt the proliferation of cancer cells and drive them towards apoptosis.
While these findings are based on structurally similar molecules, they provide a strong basis for hypothesizing the potential mechanisms of apoptosis induction for this compound. Future studies are needed to specifically elucidate the precise molecular pathways activated by this particular compound.
Other Emerging Biological Activities (e.g., Antituberculosis, Anti-inflammatory, Antioxidant, Antimalarial, Anti-HIV)
Derivatives of semicarbazide and related heterocyclic compounds have been the subject of extensive research, revealing a wide spectrum of potential therapeutic applications beyond their anticancer properties. These emerging biological activities highlight the versatility of the semicarbazide scaffold in medicinal chemistry.
Antituberculosis Activity
The search for novel antitubercular agents is a global health priority. Compounds structurally related to this compound, such as those incorporating triazole and oxadiazole rings, have demonstrated promising activity against Mycobacterium tuberculosis. For example, certain 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives have shown potent anti-TB activity against both susceptible (H37Rv) and multi-drug-resistant (MDR) strains. mdpi.com Similarly, N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides have been synthesized and identified as potential candidates for the development of new antitubercular drugs. researchgate.net The mechanism of action for some of these related compounds has been linked to the inhibition of mycolic acid biosynthesis. nih.gov
Anti-inflammatory and Antioxidant Activities
Several studies have explored the anti-inflammatory and antioxidant potential of semicarbazide and thiosemicarbazone derivatives. The ability of these compounds to scavenge free radicals and reduce oxidative stress is a key aspect of their therapeutic potential. For instance, certain pyridazinone derivatives have demonstrated significant antioxidant activity by scavenging 2,2-diphenyl-1-picryl hydrazine (B178648) (DPPH), hydroxyl, and superoxide (B77818) anion radicals. nih.gov Other research has highlighted the antioxidant properties of various thiosemicarbazones, which have been shown to possess significant free radical scavenging activity. researchgate.net The anti-inflammatory effects of related compounds have also been noted, with some demonstrating the ability to reduce pro-inflammatory cytokines. nih.govmdpi.com
Antimalarial Activity
The development of new antimalarial drugs is crucial to combat the emergence of drug-resistant strains of Plasmodium falciparum. Chloroquine (B1663885) analogues incorporating pyrazole (B372694) rings, which share some structural similarities with semicarbazide derivatives, have been evaluated for their antimalarial activity. nih.gov These studies have shown that modifications to the chloroquine scaffold can yield compounds with significant in vitro activity against chloroquine-resistant parasites. nih.gov Other complex molecules have also been investigated, with some showing potent antimalarial properties. mdpi.com
Anti-HIV Activity
The global fight against HIV/AIDS continues to drive the search for new therapeutic agents. Research into novel compounds has identified molecules with promising anti-HIV activity. For instance, phenylalanine-containing peptidomimetics based on the Ugi four-component reaction have been identified as novel HIV-1 capsid binders. nih.gov While not direct semicarbazide derivatives, the presence of fluorinated phenyl rings in these active compounds suggests that this structural motif can be beneficial for antiviral activity. nih.gov Other small molecules have also been identified that can inhibit HIV-1 replication by targeting early stages of the viral life cycle. nih.gov
The diverse biological activities observed in compounds structurally related to this compound underscore the potential of this chemical class in the development of new therapeutic agents for a variety of diseases. Further investigation is warranted to fully characterize the pharmacological profile of this specific compound.
Structure Activity Relationship Sar Studies and Pharmacophore Development
Influence of Halogenation and Aromatic Substitution on Biological Activity
The presence and positioning of halogen atoms on the phenyl ring of semicarbazide (B1199961) derivatives are critical determinants of their biological activity. In the case of 4-(3-Chloro-5-fluorophenyl)semicarbazide, the 3-chloro and 5-fluoro substitutions are key. While direct SAR studies on this exact molecule are not extensively published, valuable insights can be drawn from closely related structures, such as N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, which have been evaluated for their antimicrobial properties researchgate.net.
In a study on N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones, various substitutions on the N4 position were explored to determine their effect on antimicrobial activity. The findings from this study can be extrapolated to understand how further modifications to the this compound core might influence its biological profile. For instance, the introduction of different aromatic aldehydes to form semicarbazones resulted in a range of activities. The following table summarizes the antimicrobial activity of some of these derivatives against various bacterial and fungal strains.
| Compound ID | R Group (Substitution at N4) | Antibacterial Activity | Antifungal Activity |
| 4f | 4-hydroxybenzylidene | Good | Moderate |
| 4g | 4-methoxybenzylidene | Moderate | Good |
| 4d | 4-nitrobenzylidene | Good | Moderate |
| 4k | 3-nitrobenzylidene | Good | Moderate |
Data compiled from studies on N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives and presented here to illustrate the influence of aromatic substitution on a similar scaffold. researchgate.net
The data suggests that electron-donating groups (like -OH and -OCH3) and electron-withdrawing groups (like -NO2) on the N4-substituent can modulate the antimicrobial spectrum and potency. Specifically, compounds bearing hydroxyl (-OH) and nitro (-NO2) groups on the N4-benzylidene moiety exhibited good antibacterial activity researchgate.net. This highlights the importance of the electronic nature of the substituents in governing the biological activity.
Role of the Semicarbazide/Semicarbazone Backbone in Ligand-Target Interactions
The semicarbazide backbone is a key structural feature that plays a pivotal role in the interaction of these molecules with their biological targets. This moiety is rich in hydrogen bond donors and acceptors, making it highly capable of forming strong and specific interactions within a protein's binding site.
The general structure of a semicarbazide contains a urea-like motif (-NH-CO-NH-) linked to another nitrogen atom. This arrangement provides multiple sites for hydrogen bonding. The amide proton and the terminal amino protons can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can act as hydrogen bond acceptors. This versatility in forming hydrogen bonds allows the semicarbazide backbone to anchor the ligand within the active site of a target protein, contributing significantly to the binding affinity.
When the semicarbazide is converted to a semicarbazone via condensation with an aldehyde or ketone, an imine bond (C=N) is formed. This extends the conjugated system and introduces an additional potential hydrogen bond acceptor site (the imine nitrogen). The planarity of the semicarbazone linkage can also influence the conformational preferences of the molecule, which in turn affects its ability to fit into a specific binding pocket.
The ability of the semicarbazide and semicarbazone scaffolds to form multiple hydrogen bonds is a recurring theme in their biological activity. These interactions are fundamental to the mechanism of action of many drugs, as they provide the necessary specificity and affinity for their targets. The structural rigidity and hydrogen bonding capabilities of the semicarbazide/semicarbazone backbone make it a privileged scaffold in medicinal chemistry for the design of inhibitors for various enzymes and receptors.
Identification and Optimization of Key Pharmacophoric Features
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound and its derivatives, several key pharmacophoric features can be identified based on their structure and the known interactions of similar compounds.
Key Pharmacophoric Features:
Aromatic Ring: The 3-chloro-5-fluorophenyl ring serves as a crucial hydrophobic feature. The specific substitution pattern creates a unique electronic and steric profile that can engage in van der Waals and potentially halogen bonding interactions within a hydrophobic pocket of the target protein.
Hydrogen Bond Donors: The -NH- groups within the semicarbazide moiety are potent hydrogen bond donors. The terminal -NH2 group and the amide proton are critical for anchoring the molecule in the binding site.
Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) of the semicarbazide is a strong hydrogen bond acceptor. In the case of semicarbazones, the imine nitrogen also acts as a hydrogen bond acceptor.
Electron Donor Groups: The nitrogen atoms of the semicarbazide backbone can also act as electron donors in certain interactions.
Pharmacophore modeling studies on various classes of inhibitors often highlight the importance of these features. For instance, a five-point pharmacophore model (DDHRR_1) was successfully developed for MMP-9 inhibitors, which included two hydrogen bond donors, two hydrophobic features, and one ring aromatic feature nih.gov. This aligns with the key features present in the this compound structure.
Conformational Analysis and Stereochemical Implications for Activity
The three-dimensional conformation of this compound is a critical factor in its biological activity. The molecule possesses several rotatable bonds, particularly around the semicarbazide backbone, which allows it to adopt various conformations. The preferred conformation in the bound state is the one that maximizes favorable interactions with the biological target.
In di-substituted phenyl rings, the positioning of the substituents can influence the rotational barrier around the aryl-N bond. The presence of the 3-chloro and 5-fluoro groups could potentially lead to a preferred orientation of the phenyl ring to minimize steric hindrance and optimize electronic interactions.
While specific stereochemical implications for this compound are not detailed in the literature, it is a general principle that biological targets are chiral and will interact differently with different stereoisomers of a ligand. Although this specific molecule does not have a chiral center, the introduction of chiral substituents or the formation of semicarbazones from chiral aldehydes or ketones would introduce stereoisomers. These enantiomers or diastereomers would likely exhibit different biological activities due to their distinct three-dimensional arrangements, leading to differential binding affinities for their target.
Advanced Analytical Characterization in Research
Advanced Spectroscopic Techniques for Structural Confirmation and Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(3-Chloro-5-fluorophenyl)semicarbazide. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer detailed insights into the compound's atomic connectivity and chemical environment.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)
High-Resolution NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like this compound in solution. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides information about the chemical environment of individual protons and carbon atoms, respectively.
In the hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the semicarbazide (B1199961) moiety and the substituted phenyl ring. The aromatic protons would likely appear as complex multiplets due to spin-spin coupling between them and with the fluorine atom. The protons of the NH and NH₂ groups would present as separate signals, the chemical shifts of which could be influenced by the solvent and concentration.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY experiment would reveal correlations between coupled protons, aiding in the assignment of the aromatic protons. An HSQC spectrum would correlate each proton with its directly attached carbon atom, facilitating the unambiguous assignment of the ¹³C NMR spectrum.
Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| Aromatic CH | 7.0 - 7.5 | m | - |
| NH | 8.0 - 8.5 | s | - |
Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |
|---|---|
| C=O | 155 - 160 |
| Aromatic C-Cl | 130 - 135 |
| Aromatic C-F | 160 - 165 (d, ¹JCF) |
| Aromatic C-N | 140 - 145 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides valuable information about the functional groups present in this compound. These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amine and amide groups, typically in the region of 3200-3400 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretching of the semicarbazide group would be anticipated around 1650-1680 cm⁻¹. The C-Cl and C-F stretching vibrations, as well as aromatic C=C stretching and C-H bending vibrations, would also be observable at their characteristic frequencies, further confirming the presence of the substituted phenyl ring.
Raman spectroscopy, being complementary to IR, would be particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Amine/Amide) | Stretching | 3200 - 3400 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=O (Semicarbazide) | Stretching | 1650 - 1680 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1200 - 1350 |
| C-F | Stretching | 1000 - 1200 |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula.
The fragmentation pathway analysis, typically studied using techniques like tandem mass spectrometry (MS/MS), would offer structural insights by identifying the characteristic fragment ions produced upon collisional activation of the molecular ion. A plausible fragmentation pathway for this compound could involve the initial cleavage of the semicarbazide chain, leading to the formation of a 3-chloro-5-fluorophenyl isocyanate radical cation or a 3-chloro-5-fluorophenylaminyl radical. Further fragmentation of the aromatic ring could also be observed. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be a key signature in identifying chlorine-containing fragments.
Plausible Mass Spectrometric Fragments for this compound
| m/z (relative) | Plausible Fragment Identity |
|---|---|
| [M]⁺ | Molecular ion |
| [M - NH₂CONH₂]⁺ | 3-Chloro-5-fluorophenyl radical cation |
| [M - CONH₂]⁺ | 1-(3-Chloro-5-fluorophenyl)hydrazinyl radical cation |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.
Crystal Packing and Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
A successful single-crystal X-ray diffraction experiment would reveal how molecules of this compound pack in the crystal lattice. The analysis of the crystal packing would focus on identifying and characterizing the intermolecular interactions that stabilize the crystal structure, such as hydrogen bonds and van der Waals forces.
The semicarbazide moiety is capable of forming multiple hydrogen bonds, with the NH and NH₂ groups acting as hydrogen bond donors and the carbonyl oxygen and nitrogen atoms acting as acceptors. These hydrogen bonds would likely play a dominant role in the crystal packing, potentially forming extended networks of interconnected molecules.
Validation of Theoretical Models via Experimental Structural Parameters
The experimental geometric parameters obtained from X-ray crystallography, such as bond lengths and angles, serve as a crucial benchmark for validating theoretical models, often derived from computational methods like Density Functional Theory (DFT). By comparing the experimentally determined structure with the computationally optimized geometry, the accuracy and reliability of the chosen theoretical level and basis set can be assessed.
Discrepancies between the experimental and theoretical structures can often be attributed to the influence of intermolecular interactions in the solid state, which are typically not accounted for in gas-phase calculations of a single molecule. This comparison, therefore, provides valuable insights into the effects of the crystalline environment on the molecular conformation.
Future Research Directions and Potential Applications
Optimization Strategies for Potency, Selectivity, and Bioavailability
The development of 4-(3-Chloro-5-fluorophenyl)semicarbazide as a potential therapeutic agent would necessitate rigorous optimization of its pharmacological properties. Future research could focus on systematic structural modifications to enhance its potency against specific biological targets, improve selectivity to minimize off-target effects, and optimize its bioavailability for effective in vivo activity.
Key optimization strategies could include:
Substituent Modification: Introduction of various functional groups at different positions on the phenyl ring and the semicarbazide (B1199961) moiety to probe structure-activity relationships (SAR).
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve metabolic stability and pharmacokinetic profiles.
Conformational Restriction: Incorporating cyclic structures or rigid linkers to lock the molecule in a bioactive conformation, potentially increasing binding affinity and selectivity for its target.
These studies would involve iterative cycles of chemical synthesis, in vitro biological screening, and in silico modeling to guide the design of more effective analogues.
Rational Design of Next-Generation Semicarbazide-Derived Therapeutic Agents
The principles of rational drug design can be applied to develop novel therapeutic agents based on the this compound scaffold. Semicarbazide derivatives have shown a wide range of biological activities, including anticancer, anticonvulsant, and antimicrobial effects. mdpi.comresearchgate.net
Future work in this area could involve:
Target Identification: Utilizing computational and experimental approaches to identify the specific cellular targets of this compound.
Structure-Based Drug Design: Once a target is identified, X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its target. This information is invaluable for designing new molecules with improved binding affinity and specificity.
Fragment-Based Drug Design: Small chemical fragments can be screened for binding to the target protein, and then grown or linked together to create more potent lead compounds. The 3-chloro-5-fluorophenyl moiety of the title compound could serve as a starting fragment for such studies.
A hypothetical design cycle for a new anticancer agent based on this scaffold is presented in the table below.
| Design Stage | Approach | Desired Outcome |
| Hit Identification | High-throughput screening of a semicarbazide library against a cancer-related kinase. | Identification of this compound as a moderately potent inhibitor. |
| Lead Optimization | SAR studies involving modification of the semicarbazide and phenyl moieties. | A derivative with improved potency and selectivity for the target kinase. |
| Preclinical Development | In vivo testing in animal models of cancer. | Demonstration of anti-tumor efficacy and a favorable safety profile. |
Exploration of Polypharmacological Approaches and Multi-Target Drug Design
Polypharmacology, the concept of designing drugs that interact with multiple targets, is a growing area of interest for treating complex diseases like cancer and neurodegenerative disorders. The semicarbazide scaffold is a versatile platform that can be elaborated to interact with multiple biological targets.
Future research could explore the design of multi-target agents derived from this compound. For instance, a single molecule could be engineered to inhibit both a key enzyme in a disease pathway and a drug efflux pump, thereby overcoming drug resistance. This approach could lead to more effective and robust therapeutic outcomes.
Development of Probes for Investigating Biological Pathways
Chemical probes are essential tools for dissecting complex biological pathways. A suitably modified version of this compound could be developed into a chemical probe to study specific cellular processes.
This would involve:
Affinity Labeling: Attaching a reactive group to the molecule that can form a covalent bond with its biological target, allowing for its identification and characterization.
Fluorescent Labeling: Incorporating a fluorescent tag to visualize the subcellular localization of the compound and its target.
Biotinylation: Adding a biotin tag to facilitate the purification of the target protein and its interacting partners.
Such probes would be invaluable for elucidating the mechanism of action of semicarbazide derivatives and for discovering new drug targets.
Non-Biological Applications of the Compound in Materials Science or Chemical Sensing
Beyond their biological applications, semicarbazide derivatives have potential uses in materials science and chemical sensing. The ability of the semicarbazide moiety to coordinate with metal ions makes these compounds interesting candidates for the development of new materials and sensors.
Potential non-biological applications include:
Coordination Polymers: The compound could serve as a ligand for the synthesis of coordination polymers with interesting magnetic, optical, or catalytic properties.
Chemical Sensors: Derivatives of this compound could be designed to selectively bind to specific metal ions or anions, leading to a detectable change in color or fluorescence. This could be applied to the development of sensors for environmental monitoring or medical diagnostics.
The table below summarizes potential applications based on metal coordination.
| Application | Metal Ion | Potential Outcome |
| Chemical Sensor | Cu²⁺ | Colorimetric or fluorescent detection of copper ions in water. |
| Catalysis | Pd²⁺ | A palladium complex that catalyzes cross-coupling reactions. |
| Magnetic Material | Gd³⁺ | A gadolinium-based coordination polymer with magnetic properties. |
Q & A
Q. What advanced techniques enable semicarbazide detection in complex matrices like flour or shellfish?
- Methodological Answer : For flour, derivatize with 4-nitrobenzoyl chloride (1 min, room temperature) and quantify via HPLC-UV (λ = 261 nm, LOD: 1.8 μg/L) . For shellfish, extract protein-bound SEM using 0.1 M HCl, hydrolyze with 2-nitrobenzaldehyde, and analyze via LC-ESIMS/MS (transitions: m/z 76→31, 76→44) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
